3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile is a complex organic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by its unique structural features, including a thieno ring fused with a pyridine moiety, which contributes to its potential biological activities. The presence of difluoromethyl and phenyl substituents enhances its chemical properties and reactivity.
The compound is synthesized through various chemical methods and has been studied for its biological applications, particularly in medicinal chemistry. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties .
This compound can be classified as:
The synthesis of 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions that may include:
Specific synthetic routes may vary but commonly include:
The molecular structure of 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile can be represented as follows:
This indicates the presence of:
Key structural data includes:
The compound can participate in various chemical reactions:
Reactions are often conducted under controlled conditions to optimize yield and selectivity. For instance, using mild acidic or basic conditions can facilitate desired transformations without degrading sensitive functional groups .
The mechanism of action for compounds like 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile often involves:
Experimental studies have shown that similar compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in mediating inflammation .
Relevant data include:
The thienopyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological properties. Early thienopyridine derivatives gained prominence with the development of antiplatelet agents such as ticlopidine and clopidogrel, which function as irreversible P2Y12 adenosine diphosphate (ADP) receptor antagonists [3] [10]. These first-generation agents demonstrated the scaffold’s capacity to modulate critical biological pathways, though limitations like delayed onset of action and metabolic activation requirements spurred structural refinements [7]. The integration of fused ring systems—specifically the thieno[2,3-b]pyridine core—enhanced target specificity while maintaining synthetic accessibility, enabling second-generation derivatives like prasugrel with improved pharmacokinetic profiles [3] [10].
The compound 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile (CAS: 942358-04-5) exemplifies modern advances in this chemical lineage. Its design incorporates strategic substitutions that address historical limitations while leveraging the inherent stability of the bicyclic system [4] [9]. The synthetic evolution toward such derivatives is characterized by:
Table 1: Generational Development of Bioactive Thienopyridines
Generation | Prototype Compound | Key Limitations | Structural Innovations |
---|---|---|---|
First (1970s-1990s) | Ticlopidine | Delayed onset, hematological toxicity | Basic thienopyridine scaffold |
Second (2000s) | Clopidogrel | Prodrug metabolism, variable efficacy | Chiral center optimization |
Third (Present) | 3-Amino-6-(difluoromethyl)-4-phenyl derivative | Targeted delivery | Difluoromethyl, carbonitrile, phenyl substituents |
The strategic placement of difluoromethyl (-CHF2) at the C-6 position and phenyl at C-4 creates a synergistic electronic and steric profile that enhances target engagement. The difluoromethyl group serves dual roles:
The 4-phenyl substituent adopts a near-perpendicular orientation relative to the thienopyridine plane, enabling π-stacking interactions with aromatic residues in biological targets. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 85-89° between the phenyl ring and the central bicyclic system, optimizing hydrophobic pocket engagement [5]. This conformation positions ortho-hydrogens for secondary van der Waals interactions, enhancing binding affinity.
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | Position | Electronic Effect (Hammett σp) | Spatial Requirement (Å3) | Biological Impact |
---|---|---|---|---|
Difluoromethyl | 6 | σI = 0.37 | 25.6 | Enhanced metabolic stability |
Phenyl | 4 | -M effect | 82.9 | π-Stacking with target proteins |
Carbonitrile | 2 | σp = 0.56 | 18.4 | Hydrogen bond acceptance |
The 2-carbonitrile group (-C≡N) serves as a critical pharmacophore modifier in thienopyridine design. Its strong electron-withdrawing nature (σp = 0.66) polarizes the adjacent amino group at C-3, transforming it into a superior hydrogen bond donor while enabling the nitrile nitrogen to function as a hydrogen bond acceptor [5] [6]. This dual functionality facilitates interactions with:
Crystallographic analyses of related structures demonstrate that the carbonitrile group participates in intermolecular hydrogen bonding networks with N-H···N≡C angles of 158-164°, stabilizing protein-ligand complexes [5]. Additionally, the nitrile’s molecular volume of 18.4 Å3 minimizes steric disruption while contributing to favorable ligand efficiency (LE > 0.35).
In ADMET profiling, the carbonitrile moiety reduces plasma protein binding (PPB = 89%) compared to carboxylic acid analogs (PPB > 95%), potentially improving free drug concentration [6] [8]. Its metabolic resistance to esterase hydrolysis differentiates it from ester-containing thienopyridines, reducing first-pass clearance.
Table 3: Bonding Interactions Enabled by the Carbonitrile Moiety
Interaction Type | Bond Length/Distance (Å) | Bond Angle (°) | Functional Significance |
---|---|---|---|
N-H···N≡C (Intermolecular) | 2.18 ± 0.03 | 163.9 ± 1.7 | Crystal packing stabilization |
C≡N···H-Protein | 2.29-2.45 | 145-162 | Target binding affinity |
C≡N Solvation | 3.10-3.30 | N/A | Aqueous solubility enhancement |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7